3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- A [3-(propan-2-yloxy)propyl]amino substituent at the 2-position of the pyrido-pyrimidinone ring, introducing an ether linkage and flexible alkyl chain that may enhance solubility or target binding .
- A Z-configuration in the exocyclic methylidene group, critical for maintaining planar conjugation and electronic stability .
The compound’s design leverages the pharmacophoric features of thiazolidinones (known for antimicrobial and anti-inflammatory activities) and pyrido-pyrimidinones (associated with kinase inhibition and anticancer properties) .
Properties
Molecular Formula |
C26H27FN4O3S2 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27FN4O3S2/c1-16(2)34-12-4-11-28-23-20(24(32)30-14-17(3)5-10-22(30)29-23)13-21-25(33)31(26(35)36-21)15-18-6-8-19(27)9-7-18/h5-10,13-14,16,28H,4,11-12,15H2,1-3H3/b21-13- |
InChI Key |
FDOMCQDBVIYUBV-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCOC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCOC(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Methyl-2-Hydrazinyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
The pyridopyrimidinone scaffold is synthesized via a Gould-Jacobs reaction. A mixture of 2-aminopyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and phosphoryl chloride (3.0 equiv) is refluxed in dry dichloroethane for 8 hours. The intermediate is hydrolyzed with ice-cold water, neutralized with ammonium hydroxide, and purified via recrystallization (ethanol/water) to yield the hydrazinyl derivative.
Characterization Data:
Introduction of the 3-(Propan-2-Yloxy)Propylamino Side Chain
The hydrazinyl group at position 2 is substituted with 3-(propan-2-yloxy)propylamine under Mitsunobu conditions. A solution of the hydrazinyl intermediate (1.0 equiv), 3-(propan-2-yloxy)propylamine (1.5 equiv), and triphenylphosphine (1.2 equiv) in THF is treated with diethyl azodicarboxylate (1.2 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, followed by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.
Characterization Data:
-
Yield: 74%
-
¹H NMR (400 MHz, CDCl₃): δ 1.21 (d, 6H, –OCH(CH₃)₂), 3.45–3.52 (m, 4H, –OCH₂CH₂CH₂N–), 6.78 (s, 1H, pyrimidinone H).
Synthesis of the Thiazolidinone Moiety
Preparation of 3-(4-Fluorobenzyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl Intermediate
The thiazolidinone fragment is synthesized via a three-component reaction. A mixture of 4-fluorobenzylamine (1.0 equiv), carbon disulfide (1.2 equiv), and chloroacetic acid (1.0 equiv) is refluxed in ethanol for 6 hours. The resulting 2-thioxo-thiazolidin-4-one is treated with benzaldehyde (1.1 equiv) and piperidine (0.2 equiv) in ethanol under microwave irradiation (300 W, 80°C, 15 min) to afford the Z-configured exocyclic enol.
Characterization Data:
Final Coupling via Knoevenagel Condensation
The pyridopyrimidinone and thiazolidinone fragments are coupled using a Knoevenagel reaction. A mixture of the pyridopyrimidinone derivative (1.0 equiv), thiazolidinone aldehyde (1.1 equiv), and ammonium acetate (0.5 equiv) in glacial acetic acid is heated at 100°C for 10 hours. The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the thiazolidinone methylidene proton and the pyridopyrimidinone aromatic protons.
Optimization Data:
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | Acetic acid | NH₄OAc | 10 | 65 |
| Microwave | DMF | Piperidine | 2 | 78 |
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
-
Observed: m/z 582.1921 [M+H]⁺
-
Calculated for C₂₇H₂₈FN₅O₃S₂: 582.1925
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 8.2° between the pyridopyrimidinone and thiazolidinone planes.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Biological Activity
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant biological activity, particularly in the realms of antimicrobial and potential anticancer properties. Its complex structure incorporates thiazolidine and pyrimidine moieties, which are known for their therapeutic potential.
Structural Characteristics
The molecular formula of the compound is , with a molar mass of approximately 460.61 g/mol. The presence of various functional groups, including a fluorobenzyl group and a thiazolidinone core, suggests diverse interactions with biological targets, enhancing its therapeutic efficacy.
The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiazolidine ring : Achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
- Introduction of the fluorobenzyl group : This step involves nucleophilic substitution.
- Construction of the pyridopyrimidine core : Typically done through cyclization reactions.
These synthetic routes are crucial for optimizing yield and purity, thereby enhancing the biological activity of the final compound.
Antimicrobial Properties
Research indicates that derivatives similar to this compound have shown promising antimicrobial properties. For instance, compounds containing thiazolidinone structures have demonstrated significant activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) as low as 0.011 mg/mL against Staphylococcus aureus and Bacillus cereus have been reported, indicating strong antibacterial potential .
- A comparative study highlighted that compounds with similar structures exhibited MIC values significantly lower than those of standard antibiotics like ampicillin .
Antifungal Activity
The compound also displays antifungal properties, with studies indicating effective inhibition against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for these activities range from 0.004 to 0.06 mg/mL .
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound. The presence of specific substituents on the thiazolidinone and pyrimidine rings enhances interaction with biological targets:
| Compound | Structural Features | Biological Activity | Notable Efficacy |
|---|---|---|---|
| Compound A | Thiazolidinone core | Antimicrobial | MIC 0.011 mg/mL |
| Compound B | Pyrimidine scaffold | Antiviral | Effective against viral strains |
| Compound C | Fluorinated analog | Antifungal | MIC 0.004 mg/mL |
This table illustrates how variations in structure can lead to distinct biological properties.
Study on Antibacterial Activity
A comprehensive study evaluated various derivatives of thiazolidinones against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC of 0.004–0.03 mg/mL against Enterobacter cloacae, outperforming traditional antibiotics by a factor of 10 to 50 .
Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and bacterial enzymes, suggesting mechanisms through which it exerts its antimicrobial effects . These studies are essential for understanding how structural modifications can enhance efficacy.
Comparison with Other Compounds
Research comparing this compound with other thiazolidinone derivatives has revealed that modifications such as fluorination significantly impact biological activity:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Compound A | C22H20N4O3S | Lacks fluorination |
| Compound B | C21H16BrFN2O2S | Contains an indole structure |
| Compound C | C24H22N4O3S | Simplified thiazolidine structure |
This comparison underscores the importance of specific functional groups in determining biological efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural Comparison of Thiazolidinone-Pyrido[1,2-a]pyrimidinone Derivatives
Key Observations :
- Solubility: The [3-(propan-2-yloxy)propyl]amino chain introduces an ether oxygen, likely increasing hydrophilicity relative to the purely hydrophobic 4-methylbenzyl group in the analogue .
- Steric Factors : The isobutyl group in the analogue may hinder rotational freedom, whereas the target’s fluorobenzyl group maintains a planar aromatic system conducive to stacking interactions .
Reactivity Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
